Calcid

Description

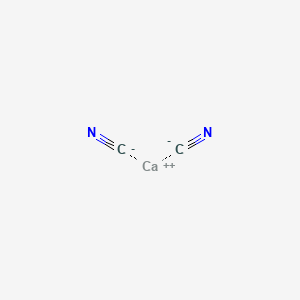

Structure

2D Structure

Properties

Key on ui mechanism of action |

Cyanide inhibits cellular respiration by blocking electron transfer from cytochrome oxidase to oxygen, causing tissue hypoxia and cell death. Low levels or low dose rates of cyanide are tolerated by detoxicfication by rhodanese to thiosulfate. HCN (hydrogen cyanide) is a systemic poison that acts on the central nervous system. HCN interrupts cellular respiration by blocking electron transfer from cytochrome oxidase to oxygen. Tissue oxygen levels rise, resulting in increased tissue oxygen tension and decreased unloading for oxyhemoglobin. As a consequence, oxidative metabolism may slow to a point where it cannot meet metabolic demands. This is particularly critical in the brainstem nuclei where lack of an energy source results in central respiratory arrest and death. Cyanide can inhibit many other enzymes, particularly those that contain iron or copper, but cytochrome oxidase appears to be the most sensitive enzyme. Cyanide also stimulates the chemoreceptors of the carotid and aortic bodies to produce a brief period of hyperpnea. Cardiac irregularities may occur, but death is due to respiratory arrest. Brain lesions have been associated with exposure of animals to high concentrations of HCN. /Hydrogen cyanide/ As a respiratory poison, free cyanide (hydrogen cyanide or cyanide ion) has high acute toxicity due to its primary toxic effect of inhibiting cytochrome oxidase (by binding heme iron), the terminal enzyme of the mitochondrial electron transport chain. Tissue utilization of oxygen is impaired, and, with time, a state of histotoxic anoxia occurs (oxidative metabolism is brought to complete cessation). Cyanide can also inhibit approximately 40 enzymes, including a number of other important metalloenzymes containing, for the most part, iron, copper, or molybdenum (e.g., alkaline phosphatase, carbonic anhydrase, catalase, peroxidase, ascorbic acid oxidase, xanthine oxidase, and succinic dehydrogenase); these reactions may also contribute to cyanide toxicity. Cyanide has a very high affinity for iron in ferric state. When absorbed it reacts readily with ... iron of cytochrome oxidase in mitochondria; cellular respiration is thus inhibited & cytotoxic hypoxia results. Since utilization of oxygen is blocked, venous blood is oxygenated and is almost as bright red as arterial blood. Respiration is stimulated because chemoreceptive cells respond as they do to decreased oxygen. A transient stage of CNS stimulation with hyperpnea and headache is observed; finally there are hypoxic convulsions and death due to respiratory arrest. /Cyanide/ For more Mechanism of Action (Complete) data for CALCIUM CYANIDE (6 total), please visit the HSDB record page. |

|---|---|

CAS No. |

592-01-8 |

Molecular Formula |

Ca(CN)2 C2CaN2 Ca(CN)2 C2CaN2 |

Molecular Weight |

92.11 g/mol |

IUPAC Name |

calcium;dicyanide |

InChI |

InChI=1S/2CN.Ca/c2*1-2;/q2*-1;+2 |

InChI Key |

ZQULWKDLLXZZSP-UHFFFAOYSA-N |

impurities |

GRADES or PURITY: 42% with 58% inert ingredients. May contain up to 3% calcium carbide. |

SMILES |

[C-]#N.[C-]#N.[Ca+2] |

Canonical SMILES |

[C-]#N.[C-]#N.[Ca+2] |

Color/Form |

Colorless crystals or white powder Rhombohedric crystals or powde |

density |

1.853 at 68 °F (USCG, 1999) - Denser than water; will sink 1.853 at 20 °C (solid) Density (at 20 °C): 1.9 g/cm³ |

melting_point |

Decomposes > 662 °F (NTP, 1992) Decomposes at >350 °C |

Other CAS No. |

592-01-8 |

physical_description |

Calcium cyanide appears as white crystals or powder or gray-black powder (technical grade). Toxic by skin absorption through open wounds, by ingestion, and by inhalation. Colorless or white solid; Technical grade is gray-black in color; [Hawley] White powder; Decomposes in water or moisture releasing hydrogen cyanide; [Sullivan, p. 707] COLOURLESS CRYSTALS OR WHITE POWDER WITH CHARACTERISTIC ODOUR. |

Pictograms |

Acute Toxic; Environmental Hazard |

solubility |

Soluble in water with gradual liberation of HCN Soluble in ethanol Soluble in very weak acid with evolution of hydrogen cyanide Solubility in water: freely soluble |

vapor_pressure |

0.03 [mmHg] |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Calcium Carbonate in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium carbonate (CaCO₃), a ubiquitous and biocompatible inorganic compound, has emerged as a highly promising and versatile platform in the field of drug delivery. Its inherent properties, including excellent biocompatibility, biodegradability, pH-sensitivity, and low cost, make it an attractive candidate for the encapsulation and targeted delivery of a wide array of therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the core functionalities of calcium carbonate in drug delivery systems, focusing on its synthesis, drug loading mechanisms, and applications. The content herein is tailored for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate a comprehensive understanding of this innovative delivery vehicle.

The primary advantage of calcium carbonate lies in its pH-responsive nature.[3] Stable at the physiological pH of the bloodstream (~7.4), CaCO₃ nanoparticles can safely transport their cargo through the circulatory system. Upon reaching the acidic microenvironment characteristic of tumors or intracellular compartments like endosomes and lysosomes, the carbonate matrix readily dissolves, triggering the release of the encapsulated drug directly at the site of action.[3][4] This targeted release mechanism enhances therapeutic efficacy while minimizing systemic toxicity and off-target effects.

Properties and Synthesis of Calcium Carbonate Nanoparticles

Calcium carbonate exists in three main crystalline polymorphs: calcite, aragonite, and vaterite.[1] Vaterite, being the most porous and least stable polymorph, is often the preferred choice for drug delivery applications due to its higher drug loading capacity and faster dissolution rate in acidic conditions.[5] The synthesis of CaCO₃ nanoparticles with controlled size, morphology, and porosity is crucial for their performance as drug carriers. Common synthesis methods include precipitation, gas diffusion, and microemulsion techniques.[2]

Data Presentation: Physicochemical Properties and Drug Loading Efficiencies

The following tables summarize key quantitative data from various studies, highlighting the versatility of calcium carbonate as a drug delivery platform.

| Drug | CaCO₃ Polymorph | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |

| Doxorubicin | Not Specified | ~200 | -9 | - | High | [6] |

| Doxorubicin | Core-shell Fe₃O₄@CaCO₃ | 135 | - | Up to 190 µg/mg | 34% (high load) - 80% (low load) | [7] |

| Cisplatin | Vaterite | ~206 | - | - | 63.70 ± 3.9 | [8][9] |

| 5-Fluorouracil | Not Specified | 34.8 ± 4.066 | - | - | - | [10] |

| DNA | Surface-modified | Decreased with modification | Increased with modification | - | >90% | [11][12] |

| Ciprofloxacin | Not Specified | - | - | - | - | [13] |

| Drug | CaCO₃ Formulation | pH | Cumulative Release (%) | Time (h) | Reference |

| Doxorubicin | Fe₃O₄@CaCO₃ | 5.0 | ~100% (for low loads) | Not Specified | [7] |

| Doxorubicin | Not Specified | Acidic | 90.1 | Not Specified | [6] |

| Cisplatin | Vaterite | 5.5 | 70 ± 4.6 | Not Specified | [8] |

| Cisplatin | Vaterite | 7.4 | 28 ± 4.1 | Not Specified | [8] |

| Cisplatin | Vaterite | 4.0 | 17 | 24 | [5] |

| Cisplatin | Vaterite | 5.0 | 14 | 24 | [5] |

| Cisplatin | Vaterite | 6.0 | 12 | 24 | [5] |

| 5-Fluorouracil | Not Specified | 4.8 | More rapid than at 7.3 | Not Specified | [10] |

| Ketoprofen | Aragonite (surface modified) | 7.4 | Slower than unmodified | Not Specified | [14] |

Experimental Protocols

Synthesis of Vaterite Calcium Carbonate Nanoparticles (Co-precipitation Method)

This protocol describes a common method for synthesizing vaterite nanoparticles, the most utilized polymorph for drug delivery.

Materials:

-

Calcium chloride (CaCl₂)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare aqueous solutions of CaCl₂ and Na₂CO₃ at desired concentrations (e.g., 0.1 M).

-

Rapidly add the Na₂CO₃ solution to the CaCl₂ solution under vigorous stirring at room temperature.

-

Continue stirring for a specified period (e.g., 30 minutes) to allow for nanoparticle formation and growth.

-

Collect the resulting white precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).

-

Wash the nanoparticles several times with deionized water and ethanol to remove unreacted precursors and byproducts.

-

Dry the purified nanoparticles in an oven at a low temperature (e.g., 60°C) or by lyophilization.

Drug Loading into Porous Calcium Carbonate Nanoparticles (Solvent Evaporation Method)

This protocol outlines a widely used method for loading hydrophobic drugs into the porous structure of CaCO₃ nanoparticles.[15][16]

Materials:

-

Synthesized porous calcium carbonate nanoparticles

-

Drug to be encapsulated

-

A suitable organic solvent for the drug (e.g., ethanol, acetone)

-

Deionized water

Procedure:

-

Disperse a known amount of porous CaCO₃ nanoparticles in a solution of the drug dissolved in an organic solvent.

-

Incubate the suspension under stirring for a sufficient period (e.g., 24 hours) to allow the drug to diffuse into the pores of the nanoparticles.

-

Remove the organic solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).

-

Collect the drug-loaded nanoparticles by centrifugation.

-

Wash the nanoparticles with deionized water to remove any drug adsorbed on the surface.

-

Dry the final product.

-

Determine the drug loading capacity and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

In Vitro Drug Release Assay (Dialysis Method)

This protocol describes a standard method for evaluating the pH-responsive release of a drug from CaCO₃ nanoparticles.[17]

Materials:

-

Drug-loaded calcium carbonate nanoparticles

-

Phosphate-buffered saline (PBS) at physiological pH (7.4)

-

Acetate buffer or PBS at acidic pH (e.g., 5.4)

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the passage of the drug but retains the nanoparticles.

-

Magnetic stirrer and stir bars

-

A suitable analytical instrument to quantify the released drug.

Procedure:

-

Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (pH 7.4 or 5.4) and place it inside a dialysis bag.

-

Seal the dialysis bag and immerse it in a larger volume of the same release medium in a beaker placed on a magnetic stirrer at 37°C.

-

At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

-

Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations

Signaling Pathway: Calcium Overload-Induced Apoptosis

The dissolution of calcium carbonate nanoparticles in the acidic tumor microenvironment or within endosomes leads to a significant increase in the intracellular calcium ion (Ca²⁺) concentration. This "calcium overload" can trigger apoptosis through various signaling pathways, primarily involving the mitochondria and the endoplasmic reticulum (ER).

Caption: Calcium overload-induced apoptosis signaling pathway.

Experimental Workflow: Preclinical Evaluation of CaCO₃ Drug Delivery System

The development and evaluation of a calcium carbonate-based drug delivery system involve a series of logical and interconnected experimental stages, from initial synthesis and characterization to in vivo efficacy studies.

References

- 1. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in CaCO3 Nano-Drug Delivery Systems: Advancing Biomedicine in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. longdom.org [longdom.org]

- 5. research.monash.edu [research.monash.edu]

- 6. pH-Responsible Doxorubicin-Loaded Fe3O4@CaCO3 Nanocomposites for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergism of cisplatin-oleanolic acid co-loaded calcium carbonate nanoparticles on hepatocellular carcinoma cells for enhanced apoptosis and reduced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols [mdpi.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Dual-functionalized calcium carbonate based gene delivery system for efficient gene delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. medic.upm.edu.my [medic.upm.edu.my]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Functionalized Calcium Carbonate-Based Microparticles as a Versatile Tool for Targeted Drug Delivery and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Crystalline Vaterite: A Technical Guide to its Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaterite, a metastable polymorph of calcium carbonate, is emerging as a versatile and promising biomaterial for a wide range of biomedical applications. Its unique physicochemical properties, including a high surface area, porous structure, and biodegradability, make it an ideal candidate for advanced drug delivery systems, bone regeneration scaffolds, and bio-imaging agents. This technical guide provides an in-depth overview of the crystalline structure of vaterite, its synthesis, and its multifaceted applications in the biomedical field. Detailed experimental protocols, quantitative data on its material properties and biological performance, and graphical representations of key mechanisms and workflows are presented to facilitate further research and development in this exciting area.

The Crystalline Structure of Vaterite

Vaterite is the least thermodynamically stable anhydrous crystalline form of calcium carbonate (CaCO3), co-existing with the more stable calcite and aragonite polymorphs.[1] While its transient nature makes it rare in geological formations, this metastability is a key attribute for its biomedical utility.[1] The crystal structure of vaterite has been a subject of debate, but it is generally accepted to belong to the hexagonal crystal system.[2] It often forms as spherical, polycrystalline aggregates of nanoparticles, which contributes to its characteristic high surface area and porosity.[1]

The inherent instability of vaterite is a crucial feature for its biomedical applications. When exposed to aqueous environments, particularly under physiological conditions, vaterite tends to transform into the more stable calcite phase.[1] This transformation can be harnessed as a controlled release mechanism for encapsulated therapeutic agents.[1] Furthermore, its dissolution in acidic environments, such as those found in tumor microenvironments or within cellular endosomes, provides another pathway for triggered drug release.[3]

Quantitative Data Presentation

The following tables summarize key quantitative data for vaterite calcium carbonate relevant to its biomedical use, compiled from various studies.

Table 1: Physicochemical Properties of Vaterite Particles

| Property | Value | Synthesis Conditions/Notes | Reference(s) |

| Particle Size | 350 nm - 2 µm | Controlled by temperature, salt concentration, and polyol additives. | [4] |

| ~200 nm | Synthesized using 0.025 M NaHCO3 and 0.025 M CaCl2 with 85 v/v% EG at 20°C. | [3] | |

| 1.6 - 2.5 µm | Aggregates of 15-30 nm primary particles, synthesized with gum arabic. | [5] | |

| 0.7 µm and 2.5 µm | Used for stability and drug loading efficiency studies. | [6] | |

| Specific Surface Area | ~20 m²/g | Can be increased up to 200 m²/g by varying the reaction medium. | [1] |

| 5.32 m²/g | Mixture of vaterite and calcite (Sample Ca 1). | [3] | |

| 20.40 m²/g | Porous vaterite nanoparticles (Sample Ca 2). | [3] | |

| 1.5 - 16.14 m²/g | Influenced by pH and reaction time. | [7] | |

| Pore Volume | 2.43 - 37.97 cc/g | Dependent on synthesis parameters. | [7] |

| Pore Radius | 2.62 - 6.68 nm | Influenced by pH, surfactants, and reaction conditions. | [7] |

Table 2: Drug Loading and Release Properties of Vaterite Carriers

| Drug | Loading Method | Loading Capacity (wt%) | Release Mechanism | Reference(s) |

| Curcumin | Adsorption | 3.1% | pH-dependent dissolution | [3] |

| Doxorubicin | Adsorption | 0.01% | pH-dependent dissolution | [8] |

| Paclitaxel | Adsorption | 0.09% | pH-dependent dissolution | [8] |

| Cisplatin | Encapsulation | 70% | pH-dependent dissolution | [9] |

| Macromolecular drugs | - | Up to 95% | Instability in biological fluids | [6] |

Table 3: Biocompatibility and In Vivo Performance of Vaterite-Based Materials

| Application | Material | Key Finding | Quantitative Result | Reference(s) |

| Bone Regeneration | Vaterite-coated PCL scaffold | Increased new bone formation | 37.3% new bone area (vs. 17.5% for PCL alone) | [10][11] |

| Bone Regeneration | Vaterite-coated PCL scaffold with ALP | Accelerated new bone formation | 62.9% new bone area | [10][11] |

| Biocompatibility | Vaterite nanoparticles in hydrogel | Biocompatible with balanced M1/M2 macrophage response | - | [12][13][14][15] |

| Biocompatibility | Vaterite particles | High cell viability with preosteoblastic cells | - | [6] |

| Biocompatibility | Vaterite particles of various shapes | Biofriendly nature, especially spheroids | Induction Factor (IF) for spheroids: 1.134 ≤ IF ≤ 1.494 | [16] |

| Cytotoxicity | Vaterite particles (0.25-1 mg/mL) | No effect on CT2A, SKBR3, and HEK-293t cell lines | - | [17] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of vaterite particles and their application in creating biomedical scaffolds.

Synthesis of Porous Vaterite Nanoparticles

This protocol is adapted from a systematic study on preparing porous CaCO3 vaterite particles for controlled drug release.[3]

Materials:

-

Calcium chloride (CaCl2)

-

Sodium bicarbonate (NaHCO3)

-

Ethylene glycol (EG)

-

Deionized water

Procedure:

-

Prepare a 0.025 M solution of NaHCO3 in a solvent containing 85% (v/v) ethylene glycol in deionized water.

-

Prepare a 0.025 M solution of CaCl2 in a solvent containing 85% (v/v) ethylene glycol in deionized water.

-

Rapidly mix the two solutions in equal volumes.

-

Stir the resulting mixture vigorously at 1200 rpm for 1 hour at room temperature (20°C).

-

Collect the precipitated particles by centrifugation.

-

Wash the particles multiple times with deionized water and ethanol to remove unreacted precursors and ethylene glycol.

-

Dry the final vaterite nanoparticles under vacuum.

Coating of Polycaprolactone (PCL) Scaffolds with Vaterite

This protocol describes the mineralization of electrospun PCL fibers with vaterite particles.[18]

Materials:

-

Electrospun polycaprolactone (PCL) fibrous scaffold

-

Calcium chloride (CaCl2) solution (1 M)

-

Sodium carbonate (Na2CO3) solution (1 M)

-

Deionized water

-

Ultrasonic bath

Procedure:

-

Immerse the PCL scaffold in the 1 M CaCl2 solution for 30 seconds under ultrasonic agitation.

-

Remove the scaffold and briefly rinse with deionized water to remove excess CaCl2.

-

Immediately immerse the scaffold in the 1 M Na2CO3 solution for 30 seconds under ultrasonic agitation. This will lead to the precipitation of calcium carbonate on the fiber surfaces.

-

Remove the scaffold and rinse thoroughly with deionized water.

-

Repeat the alternating immersions (steps 1-4) for a desired number of cycles to control the thickness and homogeneity of the vaterite coating.

-

After the final cycle, wash the mineralized scaffold extensively with deionized water and dry it.

Mandatory Visualizations

Signaling Pathways

The biomedical efficacy of vaterite in bone regeneration is intrinsically linked to the signaling pathways activated by the release of calcium ions (Ca2+). Elevated extracellular Ca2+ levels influence osteoblast proliferation, differentiation, and mineralization through various signaling cascades.

Caption: Signaling pathway of calcium ions released from vaterite in osteoblasts, leading to bone formation.

Experimental Workflows

The encapsulation of therapeutic agents into vaterite carriers is a critical step in the development of drug delivery systems. The two primary methods are co-precipitation and adsorption.

Caption: Workflow for drug encapsulation in vaterite particles via co-precipitation and adsorption methods.

The cellular uptake and subsequent intracellular release of drugs from vaterite carriers are key to their therapeutic effect.

Caption: Workflow of cellular uptake and intracellular drug release from vaterite carriers.

Conclusion

Vaterite calcium carbonate stands out as a highly adaptable and biocompatible material with significant potential in the biomedical field. Its unique crystalline structure and resulting physicochemical properties allow for the development of sophisticated drug delivery systems and effective bone regeneration scaffolds. The ability to control its synthesis to produce particles with desired sizes and porosities, coupled with its pH-responsive and metastable nature, provides multiple avenues for controlled therapeutic release. The quantitative data and detailed protocols provided in this guide aim to serve as a valuable resource for researchers and professionals dedicated to advancing healthcare through innovative biomaterial design. Further exploration into surface functionalization and the combination of vaterite with other materials will undoubtedly unlock even more advanced biomedical applications in the future.

References

- 1. Exploiting Benefits of Vaterite Metastability to Design Degradable Systems for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Size Control of Biomimetic Curved-Edge Vaterite with Chiral Toroid Morphology via Sonochemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formation and Stabilization of Vaterite Calcium Carbonate by Using Natural Polysaccharide [file.scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Calcium carbonate vaterite particles for drug delivery: Advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Osteogenic Capability of Vaterite-Coated Nonwoven Polycaprolactone Scaffolds for In Vivo Bone Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vivo Biocompatibility Investigation of an Injectable Calcium Carbonate (Vaterite) as a Bone Substitute including Compositional Analysis via SEM-EDX Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] In Vivo Biocompatibility Investigation of an Injectable Calcium Carbonate (Vaterite) as a Bone Substitute including Compositional Analysis via SEM-EDX Technology | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. In Vivo Biocompatibility Investigation of an Injectable Calcium Carbonate (Vaterite) as a Bone Substitute including Compositional Analysis via SEM-EDX Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Synthesis of Porous Calcium Carbonate Microparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of porous calcium carbonate (CaCO3) microparticles, materials of significant interest for drug delivery and other biomedical applications due to their biocompatibility, biodegradability, and high loading capacity. This document details the primary synthesis methodologies, presents key quantitative data in a structured format for comparative analysis, and includes detailed experimental protocols. Visual diagrams of key processes are provided to enhance understanding.

Introduction to Porous Calcium Carbonate Microparticles

Calcium carbonate is an abundant and biocompatible material that can be synthesized in various polymorphic forms, with vaterite being particularly valued for its porous structure and spherical morphology.[1] These microparticles serve as excellent carriers for a wide range of therapeutic agents, from small molecule drugs to large biomolecules like proteins and DNA.[1][2] Their porous nature allows for high drug loading, and their pH-sensitive dissolution provides a mechanism for controlled release in acidic environments, such as those found in tumors or endosomes.[3]

Synthesis Methodologies

Several methods have been developed for the synthesis of porous CaCO3 microparticles, each offering distinct advantages in controlling particle size, porosity, and morphology. The most common methods are precipitation, gas diffusion, and template-assisted synthesis.

Precipitation Method

The precipitation method is a widely used, simple, and cost-effective technique for synthesizing porous CaCO3 microparticles.[4] It typically involves the rapid mixing of equimolar solutions of a calcium salt (e.g., calcium chloride, CaCl2) and a carbonate salt (e.g., sodium carbonate, Na2CO3).[5] The properties of the resulting particles are highly dependent on various experimental parameters.

Gas Diffusion Method

The gas diffusion method offers a slower, more controlled crystallization process, leading to the formation of uniform particles. This technique involves the diffusion of a gas, typically carbon dioxide (CO2) or ammonia (NH3), into a solution containing calcium ions.[6]

Template-Assisted Synthesis

Template-assisted synthesis utilizes a pre-existing template to guide the formation and structure of the CaCO3 microparticles. This method allows for precise control over the size, shape, and internal structure of the particles. A common approach is the use of layer-by-layer (LbL) assembly of polyelectrolytes on a CaCO3 core, which can then be dissolved to create hollow capsules.[7][8]

Quantitative Data on Synthesized Microparticles

The physical characteristics of porous CaCO3 microparticles are critical for their application in drug delivery. The following tables summarize quantitative data from various studies, highlighting the influence of different synthesis parameters.

| Synthesis Method | Reactant Concentrations | Temperature (°C) | Stirring Speed (rpm) | Particle Size (µm) | Pore Size (nm) | Surface Area (m²/g) | Reference |

| Precipitation | 0.33 M CaCl2, 0.33 M Na2CO3 | Room Temp | - | 4 - 6 | - | - | [5] |

| Precipitation | 0.1 M Ca(NO3)2, 0.1 M Na2CO3 | 25 - 100 | 300 - 30,000 | ~0.054 | - | - | [5] |

| Precipitation | 0.5 M Ca(NO3)2, 0.5 M Na2CO3 | 20 | 800 | 2-3 | ~3.56 | - | [4] |

| Precipitation | 0.5 M Ca(NO3)2, 0.5 M Na2CO3 | 27 | 800 | 2.6 ± 0.9 | - | - | [4] |

| Precipitation | 1.0-2.0 M CaCl2, 1.0-2.0 M Na2CO3 | 4 - 60 | Slow/Instantaneous | - | 2.62 - 6.68 | 1.5 - 16.14 | [9] |

| Gas Diffusion (CO2) | Ca(OH)2 slurry | 5 | - | ~0.040 | - | - | [6] |

| Gas Diffusion (CO2) | Ca(OH)2 slurry | 25 | - | >0.040 | - | - | [6] |

| Template-Assisted | - | - | - | ~5 | 30 - 50 | - | [7] |

Experimental Protocols

This section provides detailed, step-by-step protocols for the key synthesis methods discussed.

Protocol for Precipitation Method

This protocol is based on the rapid mixing of calcium chloride and sodium carbonate solutions.[5]

Materials:

-

Calcium chloride (CaCl2)

-

Sodium carbonate (Na2CO3)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare equimolar solutions of CaCl2 and Na2CO3 (e.g., 0.33 M) in deionized water.

-

Rapidly mix equal volumes of the CaCl2 and Na2CO3 solutions under vigorous stirring.

-

Continue stirring for a defined period (e.g., 30 seconds to 10 minutes).

-

Collect the precipitate by centrifugation.

-

Wash the precipitate with deionized water and then with ethanol to remove any unreacted precursors.

-

Dry the resulting porous calcium carbonate microparticles.

Protocol for Gas Diffusion Method

This protocol describes the synthesis using CO2 diffusion into a calcium hydroxide slurry.[6]

Materials:

-

Calcium hydroxide (Ca(OH)2)

-

Deionized water

-

Carbon dioxide (CO2) gas

Procedure:

-

Prepare a slurry of Ca(OH)2 in deionized water.

-

Place the slurry in a sealed chamber.

-

Introduce CO2 gas into the chamber, allowing it to diffuse into the slurry. A glass micropore-plate can be used to disperse the CO2 gas.

-

Maintain the reaction at a specific temperature (e.g., 5°C or 25°C) for a set duration.

-

After the reaction is complete, collect the precipitated CaCO3 particles.

-

Wash the particles with deionized water and dry them.

Protocol for Template-Assisted Synthesis (Layer-by-Layer)

This protocol outlines the creation of polyelectrolyte microcapsules using porous CaCO3 microparticles as templates.[7]

Materials:

-

Porous CaCO3 microparticles (synthesized using the precipitation method)

-

Positively charged polyelectrolyte solution (e.g., poly(allylamine hydrochloride), PAH)

-

Negatively charged polyelectrolyte solution (e.g., poly(styrene sulfonate), PSS)

-

Ethylenediaminetetraacetic acid (EDTA) solution

-

Deionized water

Procedure:

-

Disperse the porous CaCO3 microparticles in the positively charged polyelectrolyte solution and incubate to allow for adsorption.

-

Centrifuge and wash the particles with deionized water to remove excess polyelectrolyte.

-

Resuspend the particles in the negatively charged polyelectrolyte solution and incubate.

-

Repeat steps 2 and 3 to build up the desired number of polyelectrolyte layers.

-

After the final layer, wash the particles thoroughly.

-

To create hollow microcapsules, dissolve the CaCO3 core by adding an EDTA solution.

-

The resulting hollow polyelectrolyte microcapsules are then washed and collected.

Visual Diagrams of Key Processes

The following diagrams, generated using Graphviz, illustrate the logical workflows and mechanisms involved in the synthesis and application of porous calcium carbonate microparticles.

References

- 1. Precipitated calcium carbonate nano-microparticles: applications in drug delivery - MedCrave online [medcraveonline.com]

- 2. Drug loading into porous calcium carbonate microparticles by solvent evaporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium carbonate: controlled synthesis, surface functionalization, and nanostructured materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00519G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Porous calcium carbonate microparticles as templates for encapsulation of bioactive compounds - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Controlling Calcium Carbonate Particle Morphology, Size, and Molecular Order Using Silicate - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Sunlight and Sickness: A Technical Guide to Calcidiol Metabolism in Liver Disease

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The liver, the body's central metabolic hub, plays a pivotal role in the activation of vitamin D. This guide provides a comprehensive technical overview of the metabolic pathway of calcidiol (25-hydroxyvitamin D), the major circulating form of vitamin D, and its dysregulation in the context of liver disease. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms, quantitative data, and experimental methodologies essential for advancing research and therapeutic strategies in this field.

Executive Summary

Vitamin D deficiency is a prevalent complication in patients with chronic liver disease, irrespective of etiology, and is associated with increased disease severity and mortality. The liver is the primary site for the conversion of dietary and endogenously produced vitamin D into calcidiol, a crucial step catalyzed by hepatic 25-hydroxylases. Liver dysfunction impairs this process through a multifactorial mechanism, including reduced synthetic capacity, altered enzyme expression and activity, impaired intestinal absorption, and decreased synthesis of transport proteins. Understanding the intricate details of this metabolic disruption is paramount for developing effective therapeutic interventions to manage vitamin D deficiency and its consequences in this vulnerable patient population.

The Hepatic 25-Hydroxylation Pathway of Vitamin D

Vitamin D, in its D2 (ergocalciferol) and D3 (cholecalciferol) forms, is biologically inactive and requires two sequential hydroxylation steps for activation. The initial and rate-limiting step occurs predominantly in the liver, where vitamin D is converted to calcidiol (25-hydroxyvitamin D). This process is primarily mediated by two key cytochrome P450 enzymes located in different subcellular compartments of hepatocytes.

Key Enzymes and Their Characteristics

The 25-hydroxylation of vitamin D is catalyzed by:

-

CYP2R1 (Microsomal): Located in the endoplasmic reticulum, CYP2R1 is considered the principal and high-affinity enzyme for vitamin D 25-hydroxylation.[1][2] It efficiently converts both vitamin D2 and D3.[3]

-

CYP27A1 (Mitochondrial): This enzyme, also known as sterol 27-hydroxylase, is involved in bile acid synthesis and exhibits broader substrate specificity.[4] It is considered a low-affinity, high-capacity 25-hydroxylase.[5]

The following diagram illustrates the core metabolic pathway within a hepatocyte.

Pathophysiological Impact of Liver Disease on Calcidiol Metabolism

Chronic liver diseases disrupt the hepatic 25-hydroxylation pathway through several interconnected mechanisms, leading to a high prevalence of vitamin D deficiency.

Mechanisms of Disruption

-

Reduced Hepatocyte Mass and Function: In advanced liver disease, such as cirrhosis, the overall number of functional hepatocytes is diminished, leading to a reduced capacity for calcidiol synthesis.[6]

-

Altered Enzyme Expression and Activity:

-

Inflammation: Pro-inflammatory cytokines, such as TNF-α and IL-1β, which are elevated in chronic liver diseases, can downregulate the expression of hepatic CYPs, including those involved in vitamin D metabolism.[7][8]

-

Cholestasis: The accumulation of bile acids in cholestatic liver diseases can suppress the expression of CYP27A1.[4]

-

Fibrosis: Progressive liver fibrosis is associated with decreased expression of both VDR and CYP27A1.[9]

-

-

Impaired Intestinal Absorption: Fat malabsorption, a common feature in cholestatic liver diseases due to reduced bile acid secretion, hinders the absorption of fat-soluble vitamin D from the diet.

-

Decreased Synthesis of Transport Proteins: The liver synthesizes vitamin D binding protein (VDBP) and albumin, the primary carriers of vitamin D and its metabolites in the circulation.[10][11] Liver failure leads to reduced production of these proteins, affecting the total circulating levels of calcidiol.[12]

The following diagram illustrates the points of disruption in the calcidiol pathway caused by liver disease.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding calcidiol metabolism in healthy individuals and those with liver disease.

Table 1: Serum 25-Hydroxyvitamin D [25(OH)D] Levels in Liver Disease

| Patient Population | 25(OH)D Concentration (mean ± SD) | Control Group Concentration (mean ± SD) | Reference(s) |

| Chronic Liver Disease (with Hepatic Encephalopathy) | 25.62 ± 21.94 nmol/L | 37.44 ± 18.61 nmol/L (CLD without HE) | [13] |

| Chronic Liver Disease (General) | 24.43 ± 15.6 ng/mL | 29.13 ± 16.4 ng/mL | [14] |

| Chronic Hepatitis B (CHB) | 13.9 ± 4.93 ng/mL | 23.15 ± 8.28 ng/mL | [15] |

| CHB (Treatment-naïve) | 14.4 ng/mL (mean) | N/A | [16] |

| CHB Children | 56.64 ± 17.89 nmol/L | 70.74 (median) µg/L (VDBP) | [17] |

| Chronic Hepatitis C (HCV) | 19.3 ± 8.9 ng/mL | N/A (Compared to HBV) | [18] |

| Acute Viral Hepatitis | 10.3 ng/mL (mean) | N/A | [19] |

| Acute Toxic Hepatitis | 7.6 ng/mL (mean) | N/A | [19] |

| Acute Ischemic Hepatitis | 12.1 ng/mL (mean) | N/A | [19] |

Table 2: Vitamin D Transport Proteins in Liver Disease

| Parameter | Liver Disease Patients | Healthy Controls | Reference(s) |

| Vitamin D Binding Protein (VDBP) | 188 ± 105 µg/dL | 404 ± 124 µg/dL | [14] |

| VDBP (Children with CHB) | 122.40 (median) µg/L | N/A | [17] |

| Albumin | Decreased (Correlates with 25(OH)D) | Normal | [11][14] |

Table 3: Kinetic Parameters of Human 25-Hydroxylases

| Enzyme | Substrate | K_m (µM) | V_max / k_cat | Reference(s) |

| CYP2R1 | Vitamin D3 | 0.45 | 0.97 min⁻¹ (k_cat) | [3] |

| CYP27A1 | Vitamin D3 | 3.2 | 0.27 mol/min/mol P450 (V_max) | [20] |

Experimental Protocols

Quantification of Vitamin D Metabolites in Serum by LC-MS/MS

This protocol provides a general framework for the accurate measurement of 25(OH)D2 and 25(OH)D3.

5.1.1 Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for vitamin D metabolite quantification, offering high specificity and sensitivity. The method involves protein precipitation, extraction of the analytes, chromatographic separation, and detection by mass spectrometry.

5.1.2 Materials:

-

Serum samples

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Internal standards (e.g., deuterated 25(OH)D3)

-

LC-MS/MS system with an appropriate C18 or phenyl column

5.1.3 Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of serum, add 10 µL of internal standard solution.

-

Add 300 µL of ice-cold acetonitrile containing 1% formic acid.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or 96-well plate.

-

-

Optional: Solid Phase Extraction (SPE) for Cleanup:

-

For higher sensitivity, the supernatant can be further purified using an SPE plate/cartridge to remove phospholipids and other interferences.

-

-

LC-MS/MS Analysis:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 MeOH:water).

-

Inject a suitable volume (e.g., 25 µL) onto the LC-MS/MS system.

-

Chromatography: Use a gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid to separate 25(OH)D2, 25(OH)D3, and their epimers.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of standards. Calculate the concentration of analytes in the samples based on the peak area ratios of the analyte to the internal standard.

-

Measurement of 25-Hydroxylase Activity in Liver Microsomes

5.2.1 Principle: This assay measures the in vitro activity of microsomal 25-hydroxylases (primarily CYP2R1) by incubating liver microsomes with vitamin D3 and quantifying the formation of 25(OH)D3.

5.2.2 Materials:

-

Human liver microsomes (commercially available or prepared from tissue)

-

Vitamin D3 (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

LC-MS/MS system for quantification of 25(OH)D3

5.2.3 Procedure:

-

Incubation:

-

Prepare an incubation mixture in a microcentrifuge tube containing:

-

Phosphate buffer (100 mM, pH 7.4)

-

MgCl2 (3.3 mM)

-

Liver microsomal protein (e.g., 0.4 mg/mL)

-

Vitamin D3 (at various concentrations to determine kinetics) dissolved in a suitable solvent (e.g., ethanol, final concentration <1%).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a predetermined time (e.g., 0, 15, 30, 60 minutes) within the linear range of the reaction.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated 25(OH)D3).

-

Vortex and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

Analysis:

-

Quantify the amount of 25(OH)D3 produced using the LC-MS/MS method described in section 5.1.

-

-

Data Analysis:

-

Calculate the rate of formation of 25(OH)D3 (pmol/min/mg protein).

-

If multiple substrate concentrations were used, determine the kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation.

-

Visualizing Complex Relationships

The following diagram illustrates a typical experimental workflow for investigating the impact of liver disease on calcidiol metabolism using a preclinical model.

References

- 1. Genetic evidence that the human CYP2R1 enzyme is a key vitamin D 25-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic evidence that the human CYP2R1 enzyme is a key vitamin D 25-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of human sterol 27-hydroxylase gene (CYP27A1) by bile acids and hepatocyte nuclear factor 4alpha (HNF4alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serum 25-hydroxyvitamin D deficiency and hepatic encephalopathy in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acids and cytokines inhibit the human cholesterol 7α-hydroxylase gene via the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 11. Frontiers | Vitamin D Binding Protein, Total and Free Vitamin D Levels in Different Physiological and Pathophysiological Conditions [frontiersin.org]

- 12. Serum 25-hydroxyvitamin D level in patients with chronic liver disease and its correlation with hepatic encephalopathy: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Vitamin D Status in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scialert.net [scialert.net]

- 15. High HBV Viral Load Tied to Low Serum Vitamin D Levels - Hepatitis B Foundation [hepb.org]

- 16. wjgnet.com [wjgnet.com]

- 17. The prevalence and severity of 25-(OH)-vitamin D insufficiency in HCV infected and in HBV infected patients: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. istanbulmedicaljournal.org [istanbulmedicaljournal.org]

- 19. researchgate.net [researchgate.net]

- 20. documents.thermofisher.com [documents.thermofisher.com]

Mechanism of action of calcidiol in calcium homeostasis

An In-depth Technical Guide on the Mechanism of Action of Calcidiol in Calcium Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcidiol, or 25-hydroxyvitamin D (25(OH)D), is the primary circulating metabolite of vitamin D and the most reliable indicator of an individual's vitamin D status. While not the most biologically active form, it occupies a critical juncture in the endocrine system governing calcium and phosphate homeostasis. Its fundamental mechanism of action is serving as the immediate precursor to the potent steroid hormone, calcitriol (1,25-dihydroxyvitamin D). The conversion of calcidiol to calcitriol is the most crucial regulatory step in vitamin D-mediated calcium control. This guide provides a detailed technical examination of calcidiol's role, encompassing its metabolic pathway, the intricate regulation of its activation, the downstream genomic and non-genomic signaling cascades initiated by its active form, and the integrated feedback loops that maintain mineral balance. Furthermore, this document outlines key experimental protocols for the quantitative analysis of vitamin D metabolites and the assessment of intestinal calcium absorption.

The Vitamin D Metabolic Pathway: The Centrality of Calcidiol

The journey to hormonal activity begins with biologically inert vitamin D, obtained either from cutaneous synthesis via UVB radiation (Vitamin D3, cholecalciferol) or dietary intake (Vitamin D2, ergocalciferol, and D3).[1][2] These precursors are transported to the liver.

In the hepatocytes, vitamin D undergoes its first hydroxylation by the enzyme vitamin D-25-hydroxylase (predominantly CYP2R1), which adds a hydroxyl group at the 25th carbon position to form calcidiol (25(OH)D).[1][3] This product, calcidiol, is then secreted into the bloodstream where it circulates bound primarily to the vitamin D-binding protein (DBP).[3] Due to its relatively long half-life of about 15 days, serum concentration of calcidiol is the accepted biomarker for assessing a patient's vitamin D status.[1][4]

Activation of Calcidiol: The Tightly Regulated Conversion to Calcitriol

For calcidiol to exert its primary physiological effects, it must undergo a second hydroxylation. This critical activation step occurs predominantly in the mitochondria of the proximal convoluted tubule cells in the kidneys.[3][5] The enzyme responsible, 1-alpha-hydroxylase (CYP27B1), converts calcidiol into calcitriol (1,25(OH)₂D), the biologically active form of vitamin D.[1][6] The activity of 1-alpha-hydroxylase is the principal point of control for the entire vitamin D endocrine system and is tightly regulated by several factors:

-

Parathyroid Hormone (PTH): Secreted by the parathyroid glands in response to low serum calcium, PTH is a major stimulator of 1-alpha-hydroxylase expression and activity.[7][8] This increases the production of calcitriol to restore normal calcium levels.

-

Fibroblast Growth Factor 23 (FGF23): This hormone, produced mainly by osteocytes in bone, is a potent inhibitor of 1-alpha-hydroxylase.[9][10] FGF23 is secreted in response to high serum phosphate and rising calcitriol levels, thus forming a negative feedback loop to prevent hyperphosphatemia and vitamin D toxicity.[11][12]

-

Calcitriol (Negative Feedback): Calcitriol itself suppresses the transcription of the 1-alpha-hydroxylase gene, thereby down-regulating its own production.[13] Concurrently, it stimulates the expression of 24-hydroxylase (CYP24A1), an enzyme that catabolizes both calcidiol and calcitriol into inactive metabolites.[9]

-

Serum Calcium and Phosphate: Low serum calcium directly stimulates PTH, which in turn activates 1-alpha-hydroxylase. Conversely, high serum phosphate stimulates FGF23 secretion, which inhibits the enzyme.[3]

Downstream Mechanisms of Action

Primary Mechanism: Genomic Action via Calcitriol

The canonical mechanism of action for the vitamin D system is mediated by calcitriol through a genomic pathway. As a steroid hormone, calcitriol diffuses into target cells and binds to the Vitamin D Receptor (VDR), a nuclear receptor present in numerous tissues, including the intestines, bones, kidneys, and parathyroid glands.[2]

This binding induces a conformational change in the VDR, causing it to form a heterodimer with the Retinoid X Receptor (RXR).[2][3] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1] This interaction modulates the transcription of hundreds of genes, leading to the following physiological effects:

-

Intestine: Calcitriol's most prominent effect is to increase the intestinal absorption of dietary calcium and phosphate.[1][5] It upregulates the expression of genes encoding for the apical calcium channel (TRPV6), the cytosolic calcium-binding protein (calbindin-D), and the basolateral calcium pump (PMCA1b), which collectively facilitate the transport of calcium from the intestinal lumen into the bloodstream.[14]

-

Bone: In concert with PTH, calcitriol stimulates osteoblasts to express RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand). RANKL binds to its receptor, RANK, on osteoclast precursors, promoting their differentiation and activation.[3] Activated osteoclasts resorb bone mineral, releasing calcium and phosphate into the circulation. This action is critical for maintaining serum calcium levels when intestinal absorption is insufficient.[1]

-

Kidney: Calcitriol enhances the reabsorption of calcium in the distal renal tubules, thereby reducing urinary calcium loss.[13][15] It achieves this by increasing the expression of transport proteins involved in active calcium transport.[13][16]

-

Parathyroid Gland: Calcitriol directly inhibits the transcription of the PTH gene, providing a negative feedback signal to the parathyroid glands to reduce PTH synthesis and secretion.[2][17] This prevents excessive bone resorption and hypercalcemia.

Direct and Non-Genomic Actions of Calcidiol

While the predominant mechanism of calcidiol is through its conversion to calcitriol, emerging evidence suggests it may also possess direct biological activity. Calcidiol has been shown to bind to the VDR, albeit with a significantly lower affinity than calcitriol.[18] At the high concentrations seen in supplementation, this weaker binding may still be sufficient to elicit gene-regulatory effects.[18]

Furthermore, rapid, non-genomic responses to both calcidiol and calcitriol have been described.[3][18] These effects occur too quickly to be explained by gene transcription and are thought to be mediated by membrane-associated receptors, such as a membrane-associated VDR (mVDR) and Protein Disulfide Isomerase Family A Member 3 (Pdia3).[18] These pathways can trigger rapid intracellular signaling cascades, influencing ion fluxes and other cellular processes.

Data Presentation

Table 1: Relative Binding Affinities of Vitamin D Metabolites

| Metabolite | Vitamin D Binding Protein (DBP) Affinity | Vitamin D Receptor (VDR) Affinity | Primary Role |

| Calcidiol (25(OH)D) | High[19] | Low[18] | Prohormone, major circulating form |

| Calcitriol (1,25(OH)₂D) | Lower than Calcidiol[4] | High | Active hormone |

Table 2: Key Regulators of 1-alpha-Hydroxylase (CYP27B1) Activity

| Regulator | Source | Stimulus | Effect on CYP27B1 | Consequence |

| Parathyroid Hormone (PTH) | Parathyroid Glands | Low Serum Ca²⁺ | Stimulation[7][17] | Increased Calcitriol Synthesis |

| Fibroblast Growth Factor 23 (FGF23) | Bone (Osteocytes) | High Serum PO₄³⁻, High Calcitriol | Inhibition[9][10] | Decreased Calcitriol Synthesis |

| Calcitriol | Kidney (from Calcidiol) | High Calcitriol Levels | Inhibition (Negative Feedback)[13] | Self-regulation of Production |

| Low Serum Calcium (Hypocalcemia) | - | Low Ca²⁺ | Indirect Stimulation (via PTH)[15] | Increased Calcitriol Synthesis |

| Low Serum Phosphate (Hypophosphatemia) | - | Low PO₄³⁻ | Direct Stimulation | Increased Calcitriol Synthesis |

Experimental Protocols

Quantification of Vitamin D Metabolites in Serum

The gold-standard methodology for the accurate quantification of calcidiol and calcitriol is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[20][21]

Protocol Outline:

-

Sample Preparation:

-

Protein Precipitation: Serum or plasma samples are treated with an organic solvent (e.g., acetonitrile) to precipitate abundant proteins like albumin and DBP, releasing the bound vitamin D metabolites.

-

Extraction: The metabolites are extracted from the remaining supernatant using either liquid-liquid extraction (LLE) with a nonpolar solvent (e.g., hexane) or solid-phase extraction (SPE) for cleaner samples.[21] Supported liquid extraction (SLE) is also a common high-throughput alternative.[22]

-

Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

-

-

Chromatographic Separation:

-

The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

A reverse-phase column (e.g., C18) is used to separate calcidiol, calcitriol, and their various isomers based on their hydrophobicity. This separation is critical to distinguish between D2, D3, and epimeric forms.

-

-

Mass Spectrometric Detection:

-

The separated metabolites eluting from the column are ionized, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[21]

-

The tandem mass spectrometer (MS/MS) is set to selected reaction monitoring (SRM) mode. A specific precursor ion for each metabolite is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity and sensitivity for quantification against a stable isotope-labeled internal standard.

-

Measurement of Intestinal Calcium Absorption

The dual-tracer stable isotope technique is the reference method for measuring fractional calcium absorption (FCA) in humans.[23][24] This method avoids the challenges and inaccuracies of traditional metabolic balance studies.[23]

Protocol Outline:

-

Isotope Administration:

-

Sample Collection:

-

A 24-hour urine collection is initiated immediately following the administration of the isotopes.[24] Alternatively, timed blood samples can be collected.

-

-

Sample Analysis:

-

The abundance of the two stable isotopes in the collected urine (or plasma) is measured using high-precision mass spectrometry, such as Thermal Ionization Mass Spectrometry (TIMS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

-

Calculation of Fractional Absorption:

-

The FCA is calculated as the ratio of the oral isotope recovered in the urine to the intravenous isotope recovered in the urine, adjusted for the doses given. This ratio reflects the fraction of the ingested calcium that was absorbed into the circulation.

-

References

- 1. What is the mechanism of Calcifediol? [synapse.patsnap.com]

- 2. What is the mechanism of Calcitriol? [synapse.patsnap.com]

- 3. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Vitamin D - Dietary Reference Intakes for Calcium and Vitamin D - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Vitamin D - Health Professional Fact Sheet [ods.od.nih.gov]

- 6. medlink.com [medlink.com]

- 7. PTH and Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. FGF23 and Vitamin D Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | PTH, FGF-23, Klotho and Vitamin D as regulators of calcium and phosphorus: Genetics, epigenetics and beyond [frontiersin.org]

- 11. ec.bioscientifica.com [ec.bioscientifica.com]

- 12. Fibroblast growth factor 23 and disordered vitamin D metabolism in chronic kidney disease: updating the "trade-off" hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcitriol, calcidiol, parathyroid hormone, and fibroblast growth factor-23 interactions in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Vitamin D metabolism and activity in the parathyroid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Calcifediol: Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Vitamin D Binding Protein (DBP), Free Calcidiol, and Total Calcitriol in Adults from Northern Greece - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice | Anticancer Research [ar.iiarjournals.org]

- 21. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Calcium Absorption in Infants and Small Children: Methods of Determination and Recent Findings | MDPI [mdpi.com]

- 24. Evaluation of an inexpensive calcium absorption index in healthy older men and women - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources of marine-derived calcium for supplements

An In-depth Technical Guide on Natural Sources of Marine-Derived Calcium for Supplements

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium is a critical mineral for numerous physiological processes, most notably for the formation and maintenance of bone tissue. While traditional calcium supplements are often derived from terrestrial mineral sources like limestone (calcium carbonate), there is growing scientific and commercial interest in calcium sourced from marine environments. Marine-derived calcium supplements are often marketed as being more "natural" and possessing superior bioavailability due to their unique composition and structure. These sources are not merely calcium carbonate; they are often complex multi-mineral matrices containing trace elements that may act synergistically to support bone health.

This technical guide provides a comprehensive overview of the primary natural marine sources of calcium for supplements. It details the quantitative composition of these sources, outlines the experimental protocols used for their analysis, and describes the key cellular mechanisms governing calcium absorption.

Primary Marine Calcium Sources

Calcium for supplements is harvested from various marine organisms and geological formations. The primary sources include calcified seaweed, coral, crustacean and mollusk shells, and fish bones. Each source possesses a distinct chemical composition and physical structure.

Calcified Seaweed (Red Algae)

Certain species of red algae, particularly those from the Corallinaceae family such as Lithothamnion sp., accumulate large amounts of calcium carbonate within their cell walls, forming a rigid, honeycomb-like skeletal structure. This calcified seaweed is harvested from the seabed, washed, dried, and milled. The resulting product, often sold under trade names like Aquamin™, is a popular plant-based calcium source. It is noted for its porous structure and the presence of numerous trace minerals absorbed from the seawater.

Coral Calcium

Coral calcium is derived from fossilized coral reefs. The exoskeletons of coral polyps are primarily composed of calcium carbonate, with a significant amount of magnesium and a wide array of over 70 trace minerals. The material is harvested from above-sea deposits or from the sea floor, ensuring that living coral reefs are not disturbed. While claims of its superiority over other calcium forms have been debated and sometimes legally challenged, it remains a common ingredient in supplements.

Crustacean and Mollusk Shells

The shells of marine invertebrates like oysters, clams, crabs, and shrimp are a significant byproduct of the seafood industry and serve as an abundant, low-cost source of calcium. These shells are predominantly composed of calcium carbonate (95-98% in some oyster shell products). After cleaning and processing, the shells are ground into a fine powder for use in supplements. Oyster shell calcium has been shown to be effective in increasing bone mineral density.

Fish Bones

Fish bones, another byproduct of the fishing industry, are a natural source of microcrystalline hydroxyapatite (MCHA), the same calcium-phosphate complex found in human bones. This source provides calcium and phosphorus in their physiological ratio, along with a matrix of collagen, growth factors, and trace minerals. This natural composition is thought to enhance absorption and support bone formation.

Quantitative Data and Comparative Analysis

The various marine calcium sources differ in their elemental composition and bioavailability. The following tables summarize available quantitative data for comparison.

Table 1: Calcium and Magnesium Content of Marine Sources

| Marine Source | Primary Calcium Compound | Calcium Content (% by weight) | Magnesium Content (% by weight) | Key References |

| Calcified Seaweed (Lithothamnion sp.) | Calcium Carbonate | ~31% | Varies, can be ~2.5% (from MgCO₃) | |

| Coral Calcium | Calcium Carbonate | ~20-24% | ~10-12% | |

| Oyster Shell | Calcium Carbonate | Up to 38% (from 95-98% CaCO₃) | Low / Varies | |

| Fish Bone | Hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] | ~25-30% | Varies |

Table 2: Trace Mineral Composition and Bioavailability Notes

| Marine Source | Notable Trace Minerals | Bioavailability Notes | Key References |

| Calcified Seaweed (Lithothamnion sp.) | Contains 72 trace minerals including Sr, B, Se, Zn, Mn, Cu. | Porous structure and mineral matrix may enhance absorption and bioavailability compared to calcium carbonate alone. | |

| Coral Calcium | Contains over 70 trace minerals. | Some limited studies suggest better absorption than other sources, but evidence is not conclusive. Often noted for its 2:1 Ca:Mg ratio. | |

| Oyster Shell | Contains some trace minerals like magnesium. | Considered a natural and potentially more bioavailable source than mined calcium carbonate. | |

| Fish Bone | Rich in Phosphorus. Contains collagen, growth factors, and other trace minerals. | MCHA structure is highly biocompatible. One study found it six times more absorbable than calcium carbonate. |

Experimental Protocols

Standardized methodologies are crucial for characterizing and comparing different calcium sources.

Determination of Calcium Content: Complexometric Titration

This volumetric analysis is a standard method for quantifying calcium in supplement samples.

-

Sample Preparation: A precise weight of the dried, powdered marine calcium source is dissolved in hydrochloric acid (HCl) to ensure all calcium is in its ionic form (Ca²⁺). The solution is then diluted with deionized water to a known volume.

-

pH Adjustment: An aliquot of the sample solution is taken, and its pH is adjusted to >12 using a strong base like sodium hydroxide (NaOH). This is necessary for the indicator to function correctly and to prevent interference from magnesium, which precipitates as Mg(OH)₂.

-

Indicator Addition: A small amount of a calcium-specific indicator, such as murexide or calconcarboxylic acid, is added to the solution. In the presence of Ca²⁺ ions, the indicator forms a colored complex (e.g., red-purple with murexide).

-

Titration: The solution is titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA). EDTA is a chelating agent that binds strongly to Ca²⁺ ions.

-

Endpoint Determination: As EDTA is added, it sequesters the Ca²⁺ ions from the indicator complex. At the endpoint, when all Ca²⁺ has been complexed by EDTA, the free indicator changes the solution to a different color (e.g., blue-violet with murexide).

-

Calculation: The volume of EDTA solution used is recorded, and the calcium content is calculated based on the stoichiometry of the Ca²⁺-EDTA reaction.

Assessment of Calcium Bioavailability: In Vitro Digestion & Dialysis

This method simulates the physiological conditions of the human gastrointestinal tract to estimate the fraction of calcium that is "bioaccessible" or available for absorption.

-

Sample Preparation: A known quantity of the calcium supplement is homogenized with deionized water.

-

Simulated Gastric Digestion: The pH of the sample slurry is adjusted to ~2.0 with HCl. Pepsin enzyme is added, and the mixture is incubated at 37°C in a shaking water bath for approximately 2 hours to simulate digestion in the stomach.

-

Simulated Intestinal Digestion: A dialysis membrane tube containing a salt solution (e.g., NaCl) is placed into the "gastric digest." The pH of the digest is then raised to ~7.0. A pancreatin-bile salt mixture is added to simulate intestinal conditions.

-

Incubation and Dialysis: The entire system is incubated at 37°C for another 2-4 hours. During this time, the soluble, ionized calcium passes through the dialysis membrane into the salt solution, mimicking absorption into the bloodstream.

-

Quantification: The dialysis tube is removed, and the amount of calcium in the dialysate (the solution inside the tube) is measured, typically using Atomic Absorption Spectrophotometry (AAS).

-

Calculation: Bioavailability is expressed as the percentage of calcium that passed through the dialysis membrane relative to the total calcium content of the original sample.

Cellular Mechanisms of Calcium Absorption

Calcium from the diet is absorbed in the small intestine through two primary pathways: a saturable, active transcellular pathway and a non-saturable, passive paracellular pathway. The efficiency of absorption is tightly regulated by the endocrine system, primarily involving Vitamin D.

-

Paracellular Pathway: At high luminal calcium concentrations, calcium moves passively between the intestinal epithelial cells (enterocytes) through tight junctions. This pathway is concentration-dependent and not directly regulated by hormones.

-

Transcellular Pathway: This active transport mechanism is crucial when dietary calcium intake is low and is hormonally regulated by calcitriol (1,25-dihydroxyvitamin D₃), the active form of Vitamin D. The process involves three key steps:

-

Apical Entry: Calcium ions enter the enterocyte from the intestinal lumen through the transient receptor potential vanilloid type 6 (TRPV6) channel located on the apical membrane.

-

Intracellular Diffusion: Inside the cell, calcium binds to the protein calbindin-D₉k. This protein acts as a shuttle, ferrying calcium across the cytoplasm to the basolateral membrane while also buffering the intracellular free calcium concentration to prevent cytotoxicity.

-

Basolateral Extrusion: Calcium is actively pumped out of the enterocyte into the bloodstream against its concentration gradient by the Plasma Membrane Ca²⁺-ATPase (PMCA1b) pump and, to a lesser extent, the sodium-calcium exchanger (NCX1).

-

The expression of the key proteins involved in this pathway—TRPV6, calbindin-D₉k, and PMCA1b—is transcriptionally upregulated by calcitriol, which binds to the Vitamin D Receptor (VDR) in the enterocyte nucleus.

Diagrams of Key Pathways and Workflows

Caption: Vitamin D-mediated transcellular calcium absorption in an intestinal enterocyte.

Caption: Workflow for in vitro determination of calcium bioavailability using simulated digestion.

Conclusion

Natural marine sources offer promising alternatives to traditional mineral calcium for supplementation. Sources such as calcified seaweed, coral, shells, and fish bones provide calcium within a multi-mineral matrix that may enhance bioavailability and confer additional benefits for bone health. The unique composition of each source—from the porous, trace-mineral-rich structure of calcified algae to the biocompatible hydroxyapatite of fish bone—presents distinct advantages. For researchers and drug development professionals, a thorough understanding of the quantitative composition, appropriate analytical methodologies, and underlying absorption mechanisms is essential for the effective formulation and validation of next-generation calcium supplements. Further clinical research is required to fully elucidate the comparative efficacy of these diverse marine-derived calcium sources.

The Pharmacokinetics of Oral Calcidiol (25-hydroxyvitamin D3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D deficiency is a global health concern, and effective supplementation is crucial for maintaining skeletal and overall health. While cholecalciferol (vitamin D3) has traditionally been the most common form of supplementation, there is growing interest in the use of calcidiol (25-hydroxyvitamin D3), the direct precursor to the active hormone calcitriol (1,25-dihydroxyvitamin D3). This technical guide provides an in-depth overview of the pharmacokinetics of oral calcidiol supplementation, offering a comprehensive resource for researchers, scientists, and drug development professionals. By understanding the absorption, distribution, metabolism, and excretion of calcidiol, as well as its comparative efficacy to cholecalciferol, professionals can make more informed decisions in clinical practice and drug development.

Core Pharmacokinetic Properties of Calcidiol

Oral calcidiol supplementation offers a distinct pharmacokinetic profile compared to cholecalciferol. As the 25-hydroxylated metabolite of vitamin D3, calcidiol bypasses the initial hepatic hydroxylation step required for cholecalciferol, leading to more rapid and efficient absorption into the bloodstream.

Absorption

Calcidiol is more hydrophilic than cholecalciferol, which contributes to its efficient absorption via the portal venous system.[1] This contrasts with the lymphatic absorption of the more lipophilic cholecalciferol. This property may confer an advantage in individuals with fat malabsorption syndromes.[2][3]

Distribution

Following absorption, calcidiol binds to the vitamin D-binding protein (VDBP) in the circulation.[4] It has a smaller volume of distribution and is less sequestered in adipose tissue compared to cholecalciferol.[1]

Metabolism and Excretion

Calcidiol is the main circulating form of vitamin D and is transported to the kidneys and other tissues for further metabolism.[4] In the kidneys, it undergoes hydroxylation by the enzyme 1α-hydroxylase (CYP27B1) to form the biologically active hormone calcitriol.[4] Calcidiol and calcitriol can also be inactivated by the enzyme 24-hydroxylase (CYP24A1) to form calcitroic acid and other metabolites, which are then excreted.[4] The half-life of calcidiol is shorter than that of cholecalciferol, estimated to be around 10-18 days.[5]

Comparative Pharmacokinetics: Calcidiol vs. Cholecalciferol

Numerous studies have demonstrated that oral calcidiol is more potent and faster-acting in raising serum 25(OH)D levels compared to an equivalent microgram dose of cholecalciferol.[6][7]

Table 1: Comparative Potency and Efficacy of Oral Calcidiol and Cholecalciferol

| Parameter | Calcidiol | Cholecalciferol | Citation |

| Relative Potency | 2-3 times more potent in raising plasma 25(OH)D concentrations. | - | [6][7] |

| Time to Reach >30 ng/mL 25(OH)D | Mean of 16.8 days (daily or weekly dosing). | Mean of 68.4 days (daily or weekly dosing). | [6][8] |

| AUC0-24h (First Dose) | 28% higher (daily), 67% higher (weekly). | - | [6][8] |

| AUC0-24h (After 15 weeks) | 123% higher (daily), 178% higher (weekly). | - | [6][8] |

| AUC0-96h (Single 140 µg Bolus) | 117% higher. | - | [6][7] |

| Bioavailability | Approximately 2.2 to 2.8 times greater. | - | [9] |

Dose-Response Relationship

Studies have investigated the dose-response effects of calcidiol supplementation on serum 25(OH)D levels, demonstrating a rapid and safe elevation.

Table 2: Dose-Response of Oral Calcidiol Supplementation in Older Adults

| Daily Dose | Time to Reach >75 nmol/L 25(OH)D3 | Steady State Serum 25(OH)D3 Levels (from week 12) | Citation |

| 10 µg Calcidiol | 8 weeks | 84-89 nmol/L | [10][11] |

| 15 µg Calcidiol | 4 weeks | - | [10][11] |

| 20 µg Cholecalciferol | 16 weeks (approached 70 nmol/L) | - | [10][11] |

Note: 1 ng/mL is approximately equal to 2.5 nmol/L.

Experimental Protocols

The following section details the methodologies of key experiments cited in this guide, providing a framework for understanding how the pharmacokinetic data were generated.

Study Design: Randomized, Double-Blind, Controlled Parallel-Group Study

A seven-arm, randomized, double-blind, controlled parallel-group study was conducted to investigate the pharmacokinetics of different vitamin D3 and calcifediol supplementation regimens.[6][7][8]

-

Participants: 35 healthy females aged 50-70 years were included in the study.[6][7][8]

-

Intervention Groups (n=5 per group):

-

20 µg calcifediol daily for 15 weeks.

-

20 µg vitamin D3 daily for 15 weeks.

-

140 µg calcifediol weekly for 15 weeks.

-

140 µg vitamin D3 weekly for 15 weeks.

-

Single bolus of 140 µg calcifediol.

-

Single bolus of 140 µg vitamin D3.

-

Single bolus of 140 µg calcifediol and 140 µg vitamin D3 combined.[6][7][8]

-

-

Blood Sampling: Blood samples were collected at 14 clinical visits throughout the study for pharmacokinetic analysis.[6][7][8]

-

Analytical Method: Plasma 25(OH)D3 concentrations were quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]

Study Design: Randomized, Double-Blind Intervention Study in Older Adults

This study investigated the dose-response effects of calcifediol compared to vitamin D3.[10][11]

-

Intervention Groups:

-

Blood Sampling: Blood samples were collected every four weeks.[10][11]

-

Analytical Method: Serum levels of vitamin D3, 25(OH)D3, 1,25-dihydroxyvitamin D3, and 24,25-dihydroxyvitamin D3 were assessed. Serum calcium, plasma parathyroid hormone, and urinary calcium were also evaluated.[10][11]

Analytical Methods for Measuring 25-hydroxyvitamin D

Accurate measurement of serum 25(OH)D is essential for assessing vitamin D status and evaluating the efficacy of supplementation. Several analytical methods are available, each with its own advantages and limitations.

Table 3: Common Analytical Methods for Serum 25(OH)D Quantification

| Method | Principle | Advantages | Disadvantages | Citation |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Considered the "gold standard," it separates and quantifies 25(OH)D2 and 25(OH)D3 based on their mass-to-charge ratio. | High precision, accuracy, and specificity. Can distinguish between D2 and D3 forms. | Requires expensive hardware and technical expertise. | [12][13] |

| Immunoassays (e.g., RIA, ELISA, CLIA) | Utilize antibodies to detect and quantify 25(OH)D. | Automated, high-throughput, and widely available. | Can suffer from variability, bias, and interference from other metabolites. May not accurately distinguish between D2 and D3. | [12][13][[“]] |

| High-Performance Liquid Chromatography (HPLC) with UV detection | Separates 25(OH)D from other compounds based on its physicochemical properties, followed by UV detection. | Good specificity. | Less sensitive than LC-MS/MS and can be more labor-intensive. | [12][15] |